molecular formula C16H13Cl2N7S B10937210 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10937210
M. Wt: 406.3 g/mol
InChI Key: XLOODTPZPQWGFD-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted pyrazole and thiadiazole compounds.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its specific combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Cl2N7S

Molecular Weight

406.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H13Cl2N7S/c17-12-3-1-4-13(18)11(12)9-25-8-5-14(23-25)20-16-22-21-15(26-16)10-24-7-2-6-19-24/h1-8H,9-10H2,(H,20,22,23)

InChI Key

XLOODTPZPQWGFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC=N4)Cl

Origin of Product

United States

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